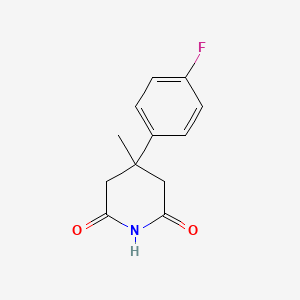
2-Quinolinemethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinemethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound, fused with a methanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinemethanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base. One common method includes the use of quinoline-2-carboxaldehyde, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Quinolinemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methanesulfonamide derivatives.
Substitution: Quinoline-2-methanesulfonamide derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
2-Quinolinemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes involved in cancer progression.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Quinolinemethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. By inhibiting this enzyme, the compound exerts its antibacterial effects.
Pathways Involved: The inhibition of folate synthesis disrupts the production of nucleotides, which are essential for DNA replication and cell division, leading to the death of bacterial cells.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-containing heterocyclic aromatic compound with a wide range of biological activities.
Methanesulfonamide: A simple sulfonamide compound with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: 2-Quinolinemethanesulfonamide is unique due to its combined quinoline and sulfonamide functionalities, which confer both antimicrobial and potential anticancer properties. This dual functionality makes it a versatile compound in various fields of research and application .
Propriétés
Numéro CAS |
1094770-15-6 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
quinolin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H2,11,13,14) |
Clé InChI |
SHMHCYRSOJJCOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


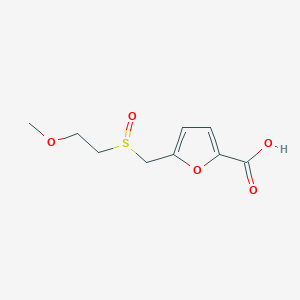
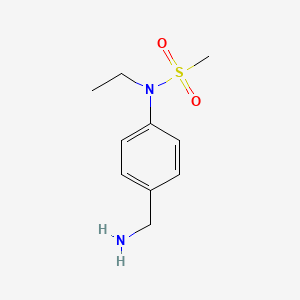
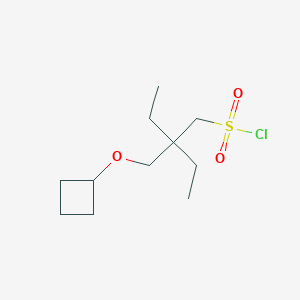
![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
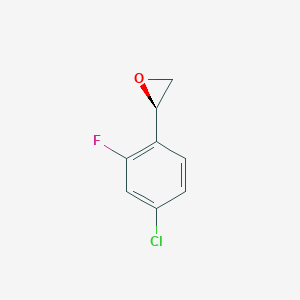
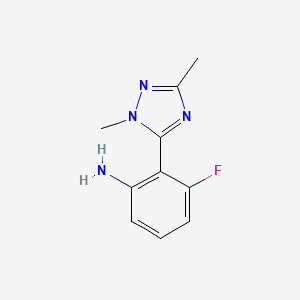
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
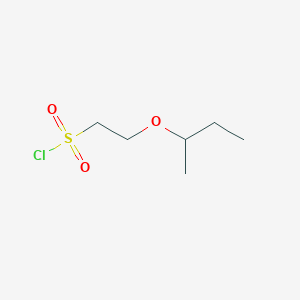
aminehydrochloride](/img/structure/B15310045.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
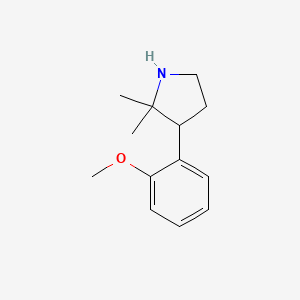
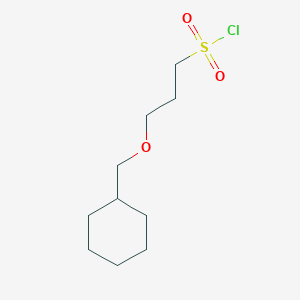
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
